molecular formula C4H6O4S2 B1681168 Succimer CAS No. 304-55-2

Succimer

Cat. No. B1681168
CAS RN: 304-55-2
M. Wt: 182.2 g/mol
InChI Key: ACTRVOBWPAIOHC-XIXRPRMCSA-N
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Description

Succimer, also known as dimercaptosuccinic acid (DMSA), is an orally active, heavy metal chelating agent . It is used to treat lead poisoning . Succimer binds to lead in the blood and allows it to be passed out in the urine . It may also be used for purposes not listed in the medication guide .


Molecular Structure Analysis

Succimer is an organosulfur compound with the formula HO2CCH(SH)CH(SH)CO2H . This colorless solid contains two carboxylic acid and two thiol groups .


Chemical Reactions Analysis

Succimer is a heavy metal chelator . It binds with high specificity to ions of lead in the blood to form a water-soluble complex that is subsequently excreted by the kidneys . Succimer can also chelate mercury, cadmium, and arsenic in this manner .


Physical And Chemical Properties Analysis

Succimer (C4H6O4S2; molecular weight 182.2 g/mol) is a white crystalline powder that is soluble in aqueous alkaline solutions, such as 5% sodium bicarbonate . The vicinal thiol groups of the crystalline solid are relatively stable at room temperature .

Scientific Research Applications

  • Neuropsychological Development in Children Exposed to Lead :

    • A study conducted by Rogan et al. (2001) explored the effects of succimer on children exposed to lead. They found that while succimer treatment lowered blood lead levels, it did not significantly improve scores on tests of cognition, behavior, or neuropsychological function in children with blood lead levels below 45 microg per deciliter (Rogan et al., 2001).
  • Therapeutic Efficiency in Lead-Poisoned Mice and Children :

    • Jin et al. (2011) researched the therapeutic efficiency of succimer used with calcium and ascorbic acid in treating mildly lead-poisoned mice and preschool children. They concluded that the combined use of succimer with calcium and ascorbic acid appeared to be more effective in treating mildly lead-poisoned children (Jin et al., 2011).
  • Biotechnological Production of Succinic Acid :

    • Cheng et al. (2012) discussed the biotechnological production of succinic acid and its potential as a substitute for petrochemical production, highlighting its applications in various industrial sectors (Cheng et al., 2012).
  • Efficacy of Succimer Chelation of Mercury :

    • Cao et al. (2011) examined the efficacy of succimer in reducing blood mercury concentration in children, finding that succimer chelation had limited efficacy for low-level organic mercury exposure (Cao et al., 2011).
  • Effect on Postural Balance and Gait Outcomes in Children :

    • Bhattacharya et al. (2007) investigated the effects of succimer chelation therapy on motor functions such as postural balance and gait in lead-exposed children. Their findings suggested some beneficial neuromotor effects of succimer therapy (Bhattacharya et al., 2007).
  • Succimer and the Urinary Excretion of Essential Elements in Primates :

    • Smith et al. (2000) studied the effect of succimer on the urinary excretion of essential elements in a primate model of childhood lead exposure, finding that succimer treatment increased the urinary excretion of essential elements, although not significantly for any single element (Smith et al., 2000).
  • Efficacy in Reducing Brain Lead in Primates :

    • Cremin et al. (1999) explored succimer's efficacy in reducing brain lead levels in a primate model, determining that succimer did not significantly reduce brain lead levels beyond what was achieved by cessation of lead exposure alone (Cremin et al., 1999).

Safety And Hazards

Succimer is generally well-tolerated, but one course was discontinued due to a severe mucocutaneous reaction . There was a transient increase in alanine aminotransferase (ALT) activity during 14% of chelations . Succimer caused a significant increase in urine copper and zinc excretion .

Future Directions

Primary prevention is the key to avoiding DILI and the need for acute treatment . Pharmacogenomics, including HLA genotyping and the discovery of specific DILI biomarkers offers significant promise for the future .

properties

IUPAC Name

(2S,3R)-2,3-bis(sulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTRVOBWPAIOHC-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2418-14-6 (parent cpd)
Record name Succimer [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1023601
Record name Succimer
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Molecular Weight

182.2 g/mol
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Physical Description

White solid; [Merck Index] Unpleasant mercaptan odor; [HSDB] White powder with a stench; [Alfa Aesar MSDS]
Record name Succimer
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Mechanism of Action

Succimer is a heavy metal chelator. It binds with high specificity to ions of lead in the blood to form a water-soluble complex that is subsequently excreted by the kidneys. Succimer can also chelate mercury, cadmium, and arsenic in this manner., Succimer is a lead chelator; it forms water soluble chelates and, consequently, increases the urinary excretion of lead., DMSA chelates by coordination of one sulfur and one oxygen atom with Pb. Solubility of the lead chelates depends on the ionization of the noncoordinated thiol and carboxylic acid groups. Bimane derivatization, HPLC, and fluorescence, as well as gas chromatography can be used for analysis of DMSA in biological fluids. The acid dissociation constants for meso- and racemic-DMSA have been summarized from the literature as have the formation constants of some of the DMSA chelates. DMSA is biotransformed to a mixed disulfide in humans. By 14 hr after DMSA administration (10 mg/kg), only 2.5% of the administered DMSA is excreted in the urine as unaltered DMSA and 18.1% of the dose is found in the urine as altered forms of DMSA. Most altered DMSA in the urine is in the form of a mixed disulfide. It consists of DMSA in disulfide linkages with two molecules of L-cysteine. One molecule of cysteine is attached to each of the sulfur atoms of DMSA. The remaining 10% of the altered DMSA was in the form of cyclic disulfides of DMSA. So far, the mixed disulfide has been found in human but not in rabbit, mouse, or rat urine. Apparently there are species differences in how organisms metabolize meso-DMSA.
Record name Succimer
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Product Name

Succimer

Color/Form

White crystals from aqueous methanol, White crystalline powder

CAS RN

304-55-2
Record name meso-2,3-Dimercaptosuccinic acid
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Record name SUCCIMER
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Melting Point

193 °C, MP: 210-211 °C (decomposes), depending on rate of heating
Record name Succimer
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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